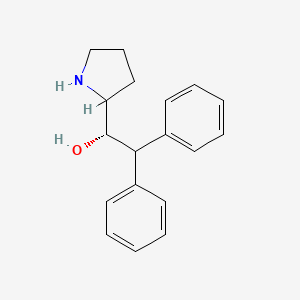

(s)-alpha,alpha-Diphenylmethylprolinol

Description

Structure

3D Structure

Properties

CAS No. |

110529-22-1; 1902258-10-9 |

|---|---|

Molecular Formula |

C18H21NO |

Molecular Weight |

267.372 |

IUPAC Name |

(1S)-2,2-diphenyl-1-pyrrolidin-2-ylethanol |

InChI |

InChI=1S/C18H21NO/c20-18(16-12-7-13-19-16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-20H,7,12-13H2/t16?,18-/m1/s1 |

InChI Key |

VSYNDOLFWJVQNK-UHUGOGIASA-N |

SMILES |

C1CC(NC1)C(C(C2=CC=CC=C2)C3=CC=CC=C3)O |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for S α,α Diphenylmethylprolinol

Traditional Synthetic Routes and Chemical Transformations

Traditional methods for synthesizing (S)-α,α-Diphenylmethylprolinol invariably begin with the naturally occurring and inexpensive chiral building block, L-proline. wikipedia.org These routes focus on the chemical modification of proline's functional groups to facilitate the introduction of the diphenylmethyl moiety while preserving the inherent stereochemistry.

Multi-Step Synthesis from Proline Derivatives

The synthesis of (S)-α,α-Diphenylmethylprolinol from L-proline is a multi-step process that typically involves the protection of the amine and/or the activation of the carboxylic acid. A common strategy involves the esterification of L-proline to form a proline ester, such as L-proline methyl ester or ethyl ester. google.comsciencemadness.orgnih.gov This step is often preceded or combined with the protection of the secondary amine to prevent unwanted side reactions.

Common protecting groups for the amine include the benzyloxycarbonyl (Cbz) group or the tert-butyloxycarbonyl (Boc) group. google.comorgsyn.org For example, a multi-stage synthesis described by E.J. Corey involves the preparation of N-(benzyloxycarbonyl)-S-proline and its subsequent conversion to the methyl ester before the final reaction. google.com

An alternative approach involves the conversion of S-proline into its N-carboxyanhydride. This derivative serves as an activated form of the amino acid, primed for reaction with nucleophiles at the carbonyl carbon. google.comorgsyn.org

Utilization of Organometallic Reagents in Key Steps

The defining step in the synthesis of (S)-α,α-Diphenylmethylprolinol is the addition of two phenyl groups to the electrophilic carbonyl carbon of a proline derivative. This transformation is almost universally accomplished using highly nucleophilic organometallic reagents.

The most frequently employed reagents are Grignard reagents, specifically phenylmagnesium bromide or phenylmagnesium chloride. wikipedia.orggoogle.comorgsyn.org When a proline ester is used as the substrate, an excess of the Grignard reagent is required. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate, which then collapses to form a ketone. This ketone intermediate is highly reactive and immediately undergoes a second nucleophilic attack by another equivalent of the Grignard reagent to yield the tertiary alkoxide. udel.edu An acidic workup then protonates the alkoxide to give the final tertiary alcohol product, (S)-α,α-Diphenylmethylprolinol.

A detailed procedure published in Organic Syntheses describes the dropwise addition of a solution of N-Boc-L-proline methyl ester to a solution containing 2.5 equivalents of phenylmagnesium bromide in tetrahydrofuran (THF). orgsyn.org This method highlights the practicality and reliability of the Grignard reaction in this context.

Table 1: Example of a Traditional Synthesis Step

| Step | Reactant | Reagent | Equivalents | Solvent | Time | Product | Yield | Reference |

| Grignard Addition | N-Boc-L-proline methyl ester | Phenylmagnesium bromide | 2.5 | THF | 90 min | (S)-α,α-Diphenylmethylprolinol | Not specified directly for this step | orgsyn.org |

Advanced Synthetic Approaches and Process Optimization

As the demand for enantiopure compounds and efficient catalytic systems has grown, research has focused on refining the synthesis of key chiral auxiliaries like (S)-α,α-Diphenylmethylprolinol. These advanced approaches aim to improve yield, reduce the number of steps, enhance scalability, and maintain exceptional stereochemical purity.

Development of Efficient and Scalable Preparations

Significant efforts have been directed towards making the synthesis of (S)-α,α-Diphenylmethylprolinol more efficient and suitable for large-scale industrial production. One patented method improves upon earlier syntheses by reacting the N-carboxyanhydride of S-proline with phenylmagnesium chloride, achieving a 73% yield. google.com This route is advantageous as it circumvents the need for more expensive protecting groups and simplifies the product isolation process from the large amounts of magnesium salts generated. google.com

The procedure detailed in Organic Syntheses represents a reliable and thoroughly vetted method that is suitable for scaling up. orgsyn.org Further process optimization has focused on the subsequent steps. For instance, a scalable one-pot procedure was developed in 2012 for the in-situ generation of the active reducing agent from the CBS catalyst, using sodium borohydride as a safer and less sensitive alternative to borane (B79455) complexes. santiago-lab.com This development, demonstrated on a kilogram scale, indirectly enhances the utility and value of efficient (S)-α,α-Diphenylmethylprolinol synthesis by streamlining its application in large-scale drug precursor manufacturing. santiago-lab.com

Table 2: Comparison of Optimized Synthetic Routes

| Starting Material | Key Reagent | Key Feature | Reported Yield | Reference |

| (S)-proline-N-carboxyanhydride | Phenylmagnesium chloride | Avoids expensive protecting groups | 73% | google.com |

| (S)-proline-N-carboxyanhydride | Aryl Grignard Reagents | Reliable procedure for various aryl groups | 50-68% | orgsyn.org |

| N-Boc-L-proline methyl ester | Phenylmagnesium bromide | Well-documented, scalable lab procedure | High (not quantified) | orgsyn.org |

Mechanistic Principles of S α,α Diphenylmethylprolinol Catalysis

Enamine Catalysis Pathways

Enamine catalysis involves the reaction of a secondary amine catalyst with a carbonyl compound, typically an aldehyde or ketone, to form a nucleophilic enamine intermediate. This activation mode, considered HOMO-raising, increases the energy of the highest occupied molecular orbital (HOMO) of the substrate, making it more reactive towards electrophiles.

Formation and Reactivity of Chiral Enamine Intermediates

The catalytic cycle of enamine catalysis commences with the condensation of the secondary amine of the (S)-α,α-diphenylmethylprolinol catalyst with a carbonyl substrate to form a chiral enamine intermediate. This reaction proceeds via the initial formation of a carbinolamine, which then dehydrates to generate the enamine. The formation of the enamine can result in geometric isomers, namely the E- and Z-enamines. The equilibrium between these isomers can be influenced by the steric and electronic properties of both the substrate and the catalyst. rsc.org

The resulting chiral enamine is a powerful nucleophile due to the electron-donating nature of the nitrogen atom. The increased nucleophilicity at the α-carbon allows it to readily attack a variety of electrophiles, including alkyl halides, Michael acceptors, and other carbonyl compounds in aldol-type reactions. Following the nucleophilic attack, the resulting intermediate is hydrolyzed to release the functionalized carbonyl product and regenerate the chiral catalyst, thus completing the catalytic cycle. Computational studies have been instrumental in understanding the structure and reactivity of these crucial enamine intermediates. acs.org

Role of the Prolinol Moiety in Stereochemical Induction

The stereoselectivity in reactions catalyzed by (S)-α,α-diphenylmethylprolinol is largely dictated by the steric hindrance imposed by the bulky α,α-diphenylmethyl group. This group effectively shields one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face. This steric shielding model is a widely accepted rationale for the high enantioselectivities observed in many reactions catalyzed by this class of organocatalysts.

The pyrrolidine (B122466) ring of the prolinol moiety adopts a specific conformation to minimize steric interactions with the diphenylmethyl group. This constrained conformation, in turn, orients the enamine double bond in a way that one of its prochiral faces is significantly more accessible than the other. The silyl (B83357) ether derivatives of (S)-α,α-diphenylmethylprolinol are particularly effective, as the bulky silyl group further enhances the steric shielding and prevents unwanted side reactions. chemrxiv.org

| Catalyst Component | Role in Stereochemical Induction |

| (S)-Pyrrolidine Ring | Provides the fundamental chiral scaffold and participates in the formation of the enamine/iminium ion. |

| α,α-Diphenylmethyl Group | Acts as a bulky stereodirecting group, effectively shielding one face of the reactive intermediate. |

| Hydroxyl/Silyloxy Group | Can influence the conformation of the catalyst and, in the case of silyl ethers, enhance steric bulk and catalyst stability. |

Transition State Analysis and Mechanistic Models (e.g., Zimmerman-Traxler)

The stereochemical outcome of aldol (B89426) reactions catalyzed by prolinol-type catalysts can be rationalized using transition state models, such as the Zimmerman-Traxler model. nih.govharvard.edu Originally developed for metal-enolate aldol reactions, this model proposes a chair-like six-membered transition state involving the enamine, the electrophile (an aldehyde), and, in the case of proline catalysis, a Brønsted acid co-catalyst. nih.gov

In the context of (S)-α,α-diphenylmethylprolinol catalysis, a modified Zimmerman-Traxler-like transition state can be envisioned. The bulky diphenylmethyl group would occupy a pseudo-equatorial position to minimize 1,3-diaxial interactions within the chair-like transition state. This arrangement would then dictate the facial selectivity of the approaching electrophile, leading to the preferential formation of one stereoisomer. The stereoselectivity arises from the energy difference between the diastereomeric transition states leading to the syn and anti products. While the Zimmerman-Traxler model provides a useful framework, the precise nature of the transition state in diarylprolinol ether-catalyzed reactions can be complex and has been the subject of detailed computational investigations. rsc.org

Iminium Ion Catalysis Pathways

In contrast to enamine catalysis, iminium ion catalysis involves the formation of a chiral iminium ion intermediate by the reaction of the secondary amine catalyst with an α,β-unsaturated carbonyl compound. This activation mode is considered LUMO-lowering, as it decreases the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack.

Generation and Reactivity of Chiral Iminium Ion Intermediates

The reaction of (S)-α,α-diphenylmethylprolinol with an α,β-unsaturated aldehyde or ketone leads to the formation of a chiral iminium ion. This process involves the initial formation of a hemiaminal, followed by dehydration. The resulting iminium ion is a highly electrophilic species, particularly at the β-carbon. acs.org

This increased electrophilicity facilitates the attack of a wide range of nucleophiles, including those used in Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations. The catalytic cycle is completed by the hydrolysis of the resulting enamine intermediate, which releases the functionalized product and regenerates the catalyst. Computational studies have provided significant insights into the electronic structure and reactivity of these iminium ion intermediates, helping to explain the observed reaction outcomes. acs.orgrsc.org

Stereocontrol via Facial Selectivity of Iminium Ions

Similar to enamine catalysis, the stereocontrol in iminium ion catalysis is achieved through the effective shielding of one of the prochiral faces of the intermediate. The bulky α,α-diphenylmethyl group of the catalyst creates a sterically demanding environment around the iminium ion, directing the incoming nucleophile to the opposite, less hindered face.

This principle of facial selectivity is particularly evident in Diels-Alder reactions, where the catalyst controls the approach of the diene to the dienophile (the activated α,β-unsaturated iminium ion). Diarylprolinol silyl ethers have been shown to be highly effective catalysts for exo-selective Diels-Alder reactions. acs.org The catalyst's steric bulk overrides the intrinsic endo-selectivity often observed in these reactions. The precise conformation of the iminium ion intermediate, influenced by the catalyst's structure, is crucial in determining the stereochemical outcome. rsc.org

| Reaction Type | Role of (S)-α,α-Diphenylmethylprolinol Catalyst | Typical Stereochemical Outcome |

| Diels-Alder Reaction | Forms a chiral iminium ion with the dienophile, directing the diene to one face. | High enantioselectivity and often exo-selectivity. acs.org |

| Michael Addition | Activates the α,β-unsaturated carbonyl compound towards nucleophilic attack at the β-position. | High enantioselectivity in the formation of the new carbon-carbon or carbon-heteroatom bond. |

| Friedel-Crafts Alkylation | Generates a chiral iminium ion that is attacked by an electron-rich aromatic ring. | High enantioselectivity in the formation of the C-C bond. |

Bifunctional Catalysis and Hydrogen Bonding Interactions

Bifunctional catalysis involves the action of molecules that possess two distinct functional groups, which work in concert to promote a chemical reaction. nih.gov This cooperative effect can lead to unique reactivity and enhanced stereocontrol that would be difficult to achieve with catalysts containing only a single functional group. nih.gov In the case of (S)-α,α-Diphenylmethylprolinol and its derivatives, the key functional groups are the secondary amine of the pyrrolidine ring and the hydroxyl group, which enable a synergistic catalytic mechanism.

The catalytic cycle of (S)-α,α-Diphenylmethylprolinol, often referred to as a Hayashi-Jørgensen catalyst, primarily relies on the nucleophilic secondary amine. This amine reacts with carbonyl compounds, such as aldehydes, to form key intermediates like enamines or iminium ions. chem-station.comnih.gov This mode of activation, known as aminocatalysis, effectively raises the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (in enamine catalysis) or lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (in iminium catalysis), thereby accelerating the reaction. thieme-connect.de

While the amine is responsible for covalent activation, the hydroxyl group engages in non-covalent interactions, specifically hydrogen bonding. This dual activation is the hallmark of bifunctional catalysis. nih.govwvu.edu The hydroxyl group can act as a hydrogen-bond donor, interacting with the electrophile (e.g., a nitroalkene in a Michael addition) to increase its reactivity and to orient it precisely within the chiral environment of the catalyst. This simultaneous activation of both the nucleophile (via the enamine) and the electrophile (via hydrogen bonding) is crucial for the high efficiency and stereoselectivity observed in many reactions catalyzed by this system.

Hydrogen bonding plays a critical role in establishing the highly ordered transition states necessary for asymmetric induction. nih.govmdpi.com Both intramolecular and intermolecular hydrogen bonds are influential in the catalytic cycle of (S)-α,α-Diphenylmethylprolinol.

Intermolecular hydrogen bonding is the primary interaction between the catalyst's hydroxyl group and the substrate. By forming a hydrogen bond with the electrophilic partner, the catalyst creates a well-defined, ternary complex (catalyst-nucleophile-electrophile). This organization rigidly holds the reactants in a specific spatial arrangement, guiding the nucleophilic attack to one of the two enantiotopic faces of the electrophile, thus controlling the stereochemical outcome. nih.gov The strength and geometry of this hydrogen bond are critical for stabilizing the desired transition state over other competing pathways. nih.gov

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools for elucidating the complex mechanisms of organocatalyzed reactions. Theoretical investigations, particularly those using Density Functional Theory (DFT), offer deep insights into reaction pathways, transition state structures, and the origins of stereoselectivity that are often inaccessible through experimental methods alone. thieme-connect.dersc.org

Density Functional Theory (DFT) has become an indispensable tool for studying the mechanisms of reactions catalyzed by (S)-α,α-Diphenylmethylprolinol and its analogs. researchgate.net DFT calculations allow researchers to map the potential energy surface of a reaction, identifying the structures of intermediates and transition states along the reaction coordinate. researchgate.net

For example, in the Michael addition of aldehydes to nitroalkenes, DFT studies can confirm the proposed bifunctional mechanism. Calculations can demonstrate how the formation of the enamine intermediate from the aldehyde and the catalyst's amine group is followed by the approach of the nitroalkene, which is activated and oriented by a hydrogen bond from the catalyst's hydroxyl group. These studies can validate the cooperative nature of the amine and hydroxyl groups by calculating the energetics of pathways with and without this hydrogen bonding interaction, typically showing a significant reduction in the activation barrier when the interaction is present. researchgate.net

Table 1: Representative DFT-Calculated Energy Barriers for a Model Michael Reaction Note: This is an interactive, representative data table. Values are illustrative.

| Reaction Step | Pathway | Activation Energy (kcal/mol) |

|---|---|---|

| Enamine Formation | - | 12.5 |

| C-C Bond Formation | Without H-Bonding | 25.8 |

| C-C Bond Formation | With H-Bonding | 18.2 |

The key to understanding the high enantioselectivity of catalysts like (S)-α,α-Diphenylmethylprolinol lies in the detailed analysis of the diastereomeric transition states that lead to the different stereoisomers of the product. Computational modeling allows for the precise three-dimensional structures of these transition states to be determined. researchgate.net

Models of the favored transition state typically reveal a highly organized assembly where the bulky diphenylmethyl group effectively shields one face of the enamine intermediate. Simultaneously, the hydrogen bond between the hydroxyl group and the electrophile forces the electrophile to approach from the less hindered face in a specific orientation. nih.gov By calculating the relative energies of the competing transition states (e.g., those leading to the R vs. the S product), chemists can understand the origin of stereocontrol. The energy difference between these states, even if only a few kcal/mol, directly correlates to the enantiomeric ratio of the products. rsc.org These models have been crucial in refining the design of new catalysts for improved selectivity. rsc.orgchemrxiv.org

A major goal of computational studies is to predict the stereochemical outcome of a reaction before it is run in the lab. nih.gov By calculating the free energy difference (ΔΔG‡) between the transition states leading to the major and minor enantiomers, the enantiomeric ratio (er) or enantiomeric excess (ee) can be predicted. nih.gov

Table 2: Comparison of Predicted vs. Experimental Enantioselectivity for a Catalyzed Aldol Reaction Note: This is an interactive, representative data table. Values are illustrative.

| Electrophile | Predicted ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |

|---|---|---|---|

| Benzaldehyde (B42025) | 2.1 | 96 | 97 |

| 4-Nitrobenzaldehyde | 2.5 | 98 | 99 |

| 2-Naphthaldehyde | 1.9 | 94 | 95 |

Catalyst Design and Structural Modifications of S α,α Diphenylmethylprolinol Derivatives

Impact of Substitution Patterns on Catalytic Performance

The steric and electronic environment of the (S)-α,α-Diphenylmethylprolinol scaffold is crucial for its function as a catalyst. Altering the substituents on the diphenylmethyl moiety or the pyrrolidine (B122466) nitrogen can have a profound effect on the catalyst's interaction with substrates, thereby influencing both the rate of reaction and the stereochemical outcome.

The two phenyl rings of the diphenylmethyl group create a defined chiral pocket that is essential for stereochemical control. Modifications to these rings, such as the introduction of substituents, can alter the steric bulk and electronic properties of the catalyst.

For instance, introducing para-bromo substituents into one or both of the phenyl rings has been explored as a strategy to create more robust and recyclable catalysts. These bromo-derivatives can be effectively anchored to polymer supports, such as crosslinked polystyrene beads containing phenylboronic acid residues, via Suzuki couplings. nih.gov This immobilization allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles. In the reduction of various prochiral ketones with borane (B79455), one such polymer-supported catalyst was recycled 14 times without any loss of stereochemical performance, consistently providing the corresponding secondary alcohols in high chemical yields and with enantiomeric excesses (ee) generally in the range of 79-97%. nih.gov

Furthermore, studies on 4-substituted-α,α-diaryl-prolinols in the asymmetric epoxidation of α,β-enones have shown that the nature of the aryl substituent directly influences enantioselectivity. These studies revealed that increased steric bulk on the aryl rings can lead to higher enantioselectivities in the formation of the corresponding chiral epoxides.

Table 1: Effect of Aryl Moiety Modification on Catalytic Performance This table is for illustrative purposes based on research findings.

| Catalyst Derivative | Reaction Type | Substrate | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| Polystyrene-supported p-bromo-diphenylprolinol | Ketone Reduction | Acetophenone | High | 95 | nih.gov |

| Polystyrene-supported p-bromo-diphenylprolinol | Ketone Reduction | 1-Tetralone | High | 97 | nih.gov |

The nitrogen atom of the pyrrolidine ring is a key site for modification. Its lone pair of electrons is often involved in the catalytic cycle, and attaching different functional groups can significantly alter the catalyst's behavior. The most common modification involves replacing the hydrogen atom with other groups, which can influence the catalyst's Lewis basicity, steric hindrance, and ability to form key intermediates.

The importance of the N-substituent is highlighted in various catalytic systems. For example, in cycloaddition reactions involving azomethine ylides, the use of an N-tert-butanesulfinyl group as an electron-withdrawing group was shown to be highly effective in directing the diastereoselectivity of the reaction. acs.org While this example does not use the diphenylprolinol scaffold directly, it demonstrates the powerful directing effect an N-substituent can exert. When a less effective N-p-tolylsulfinimine group was used under identical conditions, a complex mixture of products was obtained, underscoring the critical role of the N-substituent's structure. acs.org The derivatization strategies discussed below, such as silylation and methylation at the nitrogen center, further exemplify the profound impact of N-substitution.

Derivatization Strategies for Enhanced Catalysis

To broaden the applicability and improve the efficiency of (S)-α,α-Diphenylmethylprolinol, several derivatization strategies have been developed. These often involve converting the hydroxyl or N-H group into other functionalities, leading to catalysts with enhanced stability, activity, and stereocontrol.

One of the most successful and widely used modifications of (S)-α,α-Diphenylmethylprolinol is the conversion of its hydroxyl group into a silyl (B83357) ether. These diarylprolinol silyl ether catalysts have proven to be exceptionally effective organocatalysts for a multitude of asymmetric reactions. acs.org The bulky silyl group not only enhances the steric shielding of one face of the substrate but also modifies the catalyst's solubility and stability.

These catalysts are particularly effective in promoting conjugate additions to α,β-unsaturated aldehydes. organic-chemistry.org For example, diphenylprolinol silyl ether catalyzes the direct Michael reaction of nitroalkanes with α,β-unsaturated aldehydes with excellent enantioselectivity (up to 98% ee). organic-chemistry.org This method provides an efficient route to valuable intermediates for the synthesis of therapeutically useful compounds. Similarly, these catalysts have been successfully employed in the enantioselective allenation of 2-alkynals and in complex domino reactions to construct unique molecular scaffolds. rsc.orgrsc.orgnih.gov

The choice of the silyl group itself can influence catalytic performance. In a study on a domino Michael/epimerization/Michael/1,2-addition reaction, replacing a diphenylprolinol diphenylmethylsilyl ether catalyst with the less bulky trimethylsilyl (B98337) ether derivative resulted in a reduced reaction rate and lower yield, highlighting the importance of the silyl group's steric properties. nih.gov

Table 2: Performance of Silyl Ether Derivatives in Asymmetric Reactions

| Catalyst | Reaction Type | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| Diphenylprolinol silyl ether | Michael addition of nitroalkanes to enals | High | up to 98 | organic-chemistry.org |

| Diphenylprolinol silyl ether | Michael addition of nitroethanol to enals | Good | Excellent | acs.org |

| Diphenylprolinol diphenylmethylsilyl ether | Domino Michael/epimerization/Michael/1,2-addition | 81 | 99 | nih.gov |

N-methylation of the pyrrolidine ring represents another key derivatization strategy. Replacing the hydrogen on the nitrogen atom with a methyl group in α,α-Diphenyl-L-prolinol yields α,α-Diphenyl-N-methyl-L-prolinol. This modification prevents the nitrogen from acting as a hydrogen bond donor, which can significantly alter the mechanism of catalysis and the transition state assemblies.

In the context of peptide chemistry, N-methylation is a known strategy to create β-sheet breakers, which can inhibit protein aggregation. nih.gov This is achieved by preventing the formation of backbone hydrogen bonds. While the catalytic applications are distinct, the underlying principle of altering hydrogen bonding capability is relevant. This modification can lead to catalysts with different solubility profiles and resistance to certain degradation pathways. nih.gov The N-methylated derivative is a recognized chiral reagent used in various chemical syntheses. scbt.com

(S)-α,α-Diphenylmethylprolinol serves as a crucial precursor for the synthesis of other highly effective chiral catalysts, most notably oxazaborolidines. The reaction of (S)-α,α-diphenylprolinol with a borane source, such as borane-tetrahydrofuran (B86392) complex, leads to the formation of the renowned Corey-Bakshi-Shibata (CBS) catalyst. scispace.com This 1,3,2-oxazaborolidine is among the most efficient catalysts for the enantioselective reduction of prochiral ketones and imines. scispace.comnih.gov

Under certain reaction conditions, the reaction between (S)-α,α-diphenylprolinol and excess borane can yield a stable, crystalline dimeric oxazaborolidine complex. scispace.comnih.govresearchgate.net This dimeric structure features a spirocyclic system with two oxazaborolidine rings joined by a central tetrahedral boron atom. The formation and characterization of such well-defined species are critical for understanding the true nature of the active catalyst in CBS reductions. researchgate.net The high efficacy of the CBS catalyst derived from diphenylprolinol has made it an indispensable tool in asymmetric synthesis for both academic research and industrial applications.

Development of Heterogeneous Catalytic Systems

The transition from homogeneous to heterogeneous catalysis is a critical step towards more sustainable and industrially viable chemical processes. For chiral catalysts like (S)-α,α-Diphenylmethylprolinol derivatives, this involves anchoring the active catalytic species onto a solid matrix, thereby facilitating catalyst separation and reuse.

Immobilization on Solid Supports (e.g., mesoporous SBA-15 silica)

Mesoporous silica (B1680970), particularly SBA-15, has emerged as a favored support for the immobilization of organocatalysts due to its unique properties. SBA-15 is characterized by a highly ordered hexagonal array of uniform cylindrical pores, a large surface area, and thick silica walls, which impart significant thermal and mechanical stability.

A key strategy for the immobilization of (S)-α,α-Diphenylmethylprolinol derivatives involves the functionalization of the SBA-15 surface. Research has demonstrated the successful anchoring of a chiral proline derivative, specifically (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol, onto mesoporous SBA-15 materials. This is typically achieved through nucleophilic substitution of a chloropropyl-functionalized SBA-15 with the prolinol derivative. The chloropropyl groups are introduced onto the silica surface either by post-grafting or by co-condensation methods. The co-condensation approach has been found to lead to a more homogeneous distribution of the chiral centers within the mesopores.

These functionalized materials have been effectively employed as catalysts in enantioselective reactions. A prominent example is the addition of diethylzinc (B1219324) to benzaldehyde (B42025) to produce the chiral alcohol, (S)-1-phenyl-propanol. In such reactions, the SBA-15-supported catalyst has demonstrated significant catalytic activity and enantioselectivity. Research findings indicate that these catalysts can achieve an enantiomeric excess (e.e.) of approximately 66%. researchgate.net This selectivity can be further enhanced to 75% with the addition of a small amount of n-BuLi. researchgate.net

The performance of the immobilized catalyst is influenced by the accessibility of the chiral proline species within the mesopores and the hydrophobicity of the environment surrounding the active sites. A more open and accessible pore structure allows for efficient diffusion of reactants and products, while the hydrophobicity can affect substrate-catalyst interactions.

Detailed findings from a representative study on the enantioselective addition of diethylzinc to benzaldehyde using an SBA-15-immobilized (S)-diphenylprolinol derivative are presented in the table below.

| Catalyst System | Benzaldehyde Conversion (%) | (S)-1-phenyl-propanol Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Homogeneous (S)-diphenylprolinol derivative | High | >95 | ~98 |

| SBA-15-immobilized catalyst | Moderate to High | ~85 | 66 |

| SBA-15-immobilized catalyst with n-BuLi | High | >90 | 75 |

This interactive data table is based on reported research findings and illustrates the catalytic performance of the heterogeneous system in comparison to its homogeneous counterpart.

Advantages and Challenges of Supported Catalysts

The immobilization of (S)-α,α-Diphenylmethylprolinol derivatives on solid supports like SBA-15 offers several distinct advantages, alongside some inherent challenges.

Advantages:

Improved Catalyst Stability: The robust framework of SBA-15 provides a stable platform for the chiral catalyst, potentially protecting it from degradation under reaction conditions. The thick silica walls contribute to the thermal and mechanical stability of the catalytic system.

Facilitated Product Purification: By retaining the catalyst in the solid phase, contamination of the product with the catalyst is minimized. This simplifies the purification process, often eliminating the need for complex and costly separation techniques like chromatography.

Potential for Continuous Flow Reactions: Heterogeneous catalysts are well-suited for use in continuous flow reactors, which can offer advantages in terms of process control, scalability, and efficiency for industrial applications.

Challenges:

Reduced Catalytic Activity: In some cases, the immobilization process can lead to a decrease in catalytic activity or enantioselectivity compared to the homogeneous counterpart. This can be attributed to several factors, including reduced accessibility of the active sites within the pores, conformational changes in the catalyst upon immobilization, and potential mass transfer limitations.

Mass Transfer Limitations: The diffusion of reactants to the active sites within the porous structure and the diffusion of products out of the pores can sometimes be rate-limiting. This can be particularly pronounced for bulky substrates or when the pores are narrow or partially blocked.

Catalyst Leaching: Although covalent anchoring is designed to be robust, there is a possibility of the chiral catalyst leaching from the support over time, especially under harsh reaction conditions. This can lead to a gradual loss of activity and potential contamination of the product.

Cost of the Support Material: While the reusability of the catalyst can offset costs, the initial preparation of high-quality, functionalized solid supports like SBA-15 can be a multi-step and resource-intensive process.

The reusability of an SBA-15-immobilized (S)-diphenylprolinol derivative catalyst is highlighted in the following table, showcasing its performance over several cycles in the enantioselective addition of diethylzinc to benzaldehyde.

| Cycle | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | 85 | 66 |

| 2 | 83 | 65 |

| 3 | 82 | 65 |

| 4 | 80 | 64 |

This interactive data table demonstrates the stability and reusability of the heterogeneous catalyst over multiple reaction cycles.

Comparative Analysis with Other Chiral Catalysts

Comparison with Other Proline-Based Organocatalysts

The development of (S)-α,α-Diphenylprolinol was a direct evolution from the foundational work on L-proline, aiming to overcome some of its limitations while retaining the core pyrrolidine (B122466) scaffold responsible for its catalytic activity.

L-proline, a naturally occurring amino acid, is considered a pioneering organocatalyst. nih.govwikipedia.org Its catalytic prowess stems from its unique bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) in a rigid cyclic structure. nih.govresearchgate.net This allows it to activate substrates through both enamine and hydrogen-bonding interactions, facilitating a range of asymmetric transformations like aldol (B89426), Mannich, and Michael reactions. nih.govwikipedia.orgresearchgate.net

However, L-proline has notable limitations, including modest solubility in many organic solvents and the requirement for relatively high catalyst loadings (often 20-30 mol%). wikipedia.org In contrast, (S)-α,α-Diphenylprolinol, with its bulky, lipophilic diphenylmethyl group, exhibits significantly improved solubility. This structural modification enhances its interaction with organic substrates and solvents, often leading to higher reactivity and allowing for lower catalyst loadings. While L-proline relies on its carboxylic acid for a key part of its catalytic cycle, the prolinol catalyst introduces a sterically demanding group that provides a more defined chiral environment, leading to superior enantioselectivity in many reactions. tohoku.ac.jp Simple prolinamides and thioamides have also been developed to modulate the acidity and steric environment of the catalyst, but the diarylprolinol structure has proven to be a more generally effective design. mdpi.com

| Feature | L-Proline | (S)-α,α-Diphenylprolinol & Derivatives |

|---|---|---|

| Catalytic Moiety | Secondary amine and carboxylic acid (bifunctional) | Secondary amine and sterically hindered hydroxyl/silyl (B83357) ether |

| Solubility | Limited in many organic solvents | High in common organic solvents |

| Catalyst Loading | Often high (e.g., 20-30 mol%) | Generally lower (e.g., 1-10 mol%) |

| Enantioselectivity | Good to excellent, but substrate-dependent | Generally excellent due to defined steric shielding |

| Key Applications | Aldol, Mannich, Michael reactions | Michael additions, α-functionalizations, cascade reactions |

(S)-α,α-Diphenylprolinol silyl ether is a archetypal member of the catalyst class developed independently by the groups of Karl Anker Jørgensen and Yujiro Hayashi, now commonly known as Jørgensen-Hayashi catalysts. chem-station.comnih.govunibo.it These diarylprolinol silyl ethers are renowned for being more active and soluble than L-proline. chem-station.com They excel in promoting asymmetric reactions by forming reactive enamine intermediates with aldehyde substrates. chem-station.comorgsyn.org

The primary point of comparison is not between (S)-α,α-Diphenylprolinol and the class itself, but rather among different members within this class. For instance, modifying the aryl groups offers a strategy for fine-tuning the catalyst's steric and electronic properties. A prominent example is the Jørgensen catalyst, (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl (B98337) ether. sigmaaldrich.com The electron-withdrawing trifluoromethyl groups on the phenyl rings increase the catalyst's acidity and alter its conformational preferences, which can lead to different or improved selectivity profiles in certain reactions, such as α-aminations and α-sulfenylation of aldehydes, compared to the unsubstituted diphenyl variant. orgsyn.orgsigmaaldrich.com The choice between the diphenylprolinol catalyst and its more electron-deficient analogues often depends on the specific substrates and the desired transformation. orgsyn.org

The imidazolidinone catalysts, developed by David MacMillan, represent another major branch of aminocatalysis. nih.govsigmaaldrich.com These catalysts are designed to activate α,β-unsaturated aldehydes and ketones by forming a chiral iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. nih.govcaltech.edu This activation mode is particularly effective for reactions like the Diels-Alder, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions. sigmaaldrich.com

While Jørgensen-Hayashi catalysts (including diphenylprolinol derivatives) can also form iminium ions, they are generally considered more effective in enamine-mediated catalysis (HOMO-raising). chem-station.comnih.gov This creates a complementary relationship between the two catalyst types. MacMillan catalysts are often the preferred choice for iminium-mediated conjugate additions and cycloadditions, whereas Jørgensen-Hayashi catalysts tend to be superior for enamine-mediated reactions like the Michael addition of aldehydes to nitroalkenes and other α-functionalizations. tohoku.ac.jpchem-station.com The structural framework of the imidazolidinone provides a different chiral pocket compared to the prolinol scaffold, leading to distinct stereochemical outcomes and substrate preferences.

| Catalyst Type | Primary Activation Mode | Typical Substrate Activated | Exemplary Reactions |

|---|---|---|---|

| Jørgensen-Hayashi Catalysts | Enamine (HOMO-raising) | Saturated Aldehydes | Michael Addition, α-Amination, α-Oxidation |

| MacMillan Catalysts | Iminium Ion (LUMO-lowering) | α,β-Unsaturated Aldehydes | Diels-Alder, Friedel-Crafts Alkylation, Conjugate Addition |

Comparison with Metal-Mediated Asymmetric Catalysis

The rise of organocatalysis provided a powerful alternative to the long-dominant field of transition metal catalysis. The comparison between these two domains highlights distinct philosophies in catalyst design and application.

Organocatalysis and transition metal catalysis are not mutually exclusive; rather, they are highly complementary strategies in asymmetric synthesis. rsc.orgmdpi.com They operate through fundamentally different activation modes. psu.edu Transition metals typically activate substrates through coordination to their d-orbitals, enabling pathways like oxidative addition, reductive elimination, and migratory insertion. Organocatalysts, such as (S)-α,α-Diphenylprolinol, utilize non-covalent interactions and covalent intermediates (enamines, iminium ions) to activate substrates. psu.edursc.org

This mechanistic divergence means that the two catalyst types often excel in different types of transformations and can be used to synthesize products that are inaccessible by the other method. For instance, while transition metals are unparalleled in cross-coupling reactions, certain C-H functionalizations, and hydrogenations, organocatalysts have opened new avenues for the direct, enantioselective functionalization of aldehydes and ketones without prior derivatization. mdpi.com Furthermore, the combination of organocatalysis and transition metal catalysis in cooperative, relay, or sequential systems has emerged as a powerful strategy to achieve novel and complex molecular transformations that are not possible with either catalyst type alone. rsc.orgdeepdyve.comrsc.org

The use of (S)-α,α-Diphenylprolinol and other organocatalysts offers several practical and economic advantages over many transition metal-based systems. princeton.edu

Stability and Handling : Organocatalysts are typically small, robust organic molecules that are insensitive to air and moisture. chemistryviews.org This contrasts sharply with many transition metal catalysts, which often require inert atmosphere techniques (glovebox or Schlenk line) for storage and handling.

Toxicity and Cost : Many effective transition metal catalysts are based on rare, expensive, and toxic heavy metals like palladium, rhodium, ruthenium, and iridium. Organocatalysts, derived from readily available starting materials like amino acids, are generally less expensive and pose a lower toxicity risk. princeton.edu This is a critical consideration in the pharmaceutical industry, where stringent limits are placed on heavy metal contamination in final drug products.

Sustainability : Organocatalysis is often considered a "greener" technology. It avoids the use of toxic metals, and the catalysts themselves are often biodegradable. The operational simplicity also reduces energy consumption and waste generation associated with maintaining inert reaction conditions. princeton.edu

These advantages make organocatalysis with reagents like (S)-α,α-Diphenylprolinol an attractive and powerful tool for modern organic synthesis, particularly for applications where cost, safety, and sustainability are paramount. princeton.educhemistryviews.org

Assessment of Catalytic Efficiency, Selectivity, and Scope

The performance of chiral catalysts is paramount in asymmetric synthesis, with the goal of achieving high yields of stereochemically pure products. The catalyst derived from (s)-alpha,alpha-Diphenylmethylprolinol, particularly in the form of an oxazaborolidine (often referred to as the Corey-Bakshi-Shibata or CBS catalyst), is a well-established tool for the enantioselective reduction of prochiral ketones. researchgate.netwikipedia.orgnih.gov Its efficiency, selectivity, and broad applicability have made it a benchmark in the field.

Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

A primary measure of a chiral catalyst's effectiveness is its ability to produce one enantiomer in excess of the other, quantified as the enantiomeric excess (ee). In reactions where a new chiral center is formed in a molecule that already contains one, the diastereomeric ratio (dr) is also a critical measure of selectivity.

The CBS catalyst derived from this compound consistently delivers high enantioselectivity in the reduction of a wide array of ketones. For instance, in the reduction of acetophenone, excellent enantioselectivities of up to 98% ee have been reported. researchgate.net The catalyst's ability to provide high ee extends to various substituted aromatic ketones. For example, the reduction of aryl methyl, ethyl, and chloromethyl ketones using a catalyst generated in situ from a chiral lactam alcohol precursor to the CBS catalyst afforded the corresponding secondary alcohols with enantioselectivities ranging from 91–98% ee. mdpi.com

While the focus is often on enantioselectivity, diastereoselectivity is crucial when multiple stereocenters are formed. In the reduction of a prostaglandin (B15479496) intermediate, a chiral ester keto lactone, the CBS catalyst demonstrated excellent diastereoselectivity. The use of the (s)-catalyst resulted in a 91:9 ratio of the desired 15-R alcohol to the 15-S diastereomer. york.ac.uk This highlights the catalyst's ability to control stereochemistry even in complex molecular frameworks.

Table 1: Enantioselective Reduction of Various Ketones with a CBS Catalyst Derivative

| Substrate | Enantiomeric Excess (ee) |

|---|---|

| Acetophenone | 98% |

| Aryl methyl ketones | 91-98% |

| Aryl ethyl ketones | 91-98% |

| Aryl chloromethyl ketones | 91-98% |

| α-Tetralone | 85% |

Data sourced from multiple studies showcasing the catalyst's high enantioselectivity across different substrates. researchgate.netmdpi.com

Catalyst Loading and Reaction Conditions

The efficiency of a catalyst is also determined by the amount needed to drive the reaction to completion, known as catalyst loading. Lower catalyst loadings are economically and environmentally advantageous. The CBS reduction is typically effective with catalyst loadings in the range of 10 mol%. researchgate.netmagritek.com This relatively low loading, combined with short reaction times, often just a few minutes at room temperature, contributes to the practical utility of this catalytic system. york.ac.ukmagritek.com

Reaction conditions, particularly temperature, play a significant role in the enantioselectivity of the CBS reduction. Generally, lower temperatures lead to higher enantiomeric excesses. wikipedia.org However, an optimal temperature often exists for a given substrate and catalyst combination. nih.gov The reaction must be conducted under anhydrous conditions, as the presence of water can negatively impact the enantiomeric excess. wikipedia.org The choice of the borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) (BH3•THF) or catecholborane, can also influence the outcome, with catecholborane sometimes allowing for high enantioselectivity at very low temperatures. wikipedia.org

Table 2: Typical Reaction Parameters for CBS Reduction

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst Loading | 10 mol% |

| Temperature | Room temperature to -126 °C |

| Solvent | Tetrahydrofuran (THF) |

| Borane Reagent | BH3•THF, Catecholborane |

| Reaction Time | Minutes to a few hours |

These parameters are general guidelines and may be optimized for specific substrates. researchgate.netwikipedia.orgnih.govyork.ac.ukmagritek.com

Substrate Scope and Functional Group Tolerance

The utility of a catalyst is directly related to its substrate scope—the range of different starting materials it can effectively transform—and its tolerance to various functional groups within those substrates. The CBS catalyst exhibits a broad substrate scope for the reduction of ketones. wikipedia.orgchem-station.com

This includes:

Aryl-aliphatic ketones : A wide variety of these ketones are reduced with high enantioselectivity. mdpi.com

Di-aliphatic ketones : While generally more challenging, the CBS catalyst can provide good to moderate enantioselectivity for the reduction of aliphatic ketones. mdpi.com

α,β-Unsaturated enone and ynone systems : These substrates undergo selective 1,2-reduction of the carbonyl group, leaving the carbon-carbon multiple bond intact, to produce chiral allylic alcohols. chem-station.com

Ketones containing heteroatoms : The catalyst is tolerant of various heteroatom-containing functional groups. wikipedia.org

Trifluoromethyl ketones : These electron-deficient ketones can also be reduced with high enantioselectivity, often with the addition of additives like BF3 to enhance the reaction. mdpi.com

The catalyst's tolerance to a range of functional groups allows for its application in the synthesis of complex molecules without the need for extensive protecting group strategies. This broad applicability has been demonstrated in the synthesis of natural products and pharmaceutical intermediates. wikipedia.orgchem-station.com

Table 3: Substrate Scope of the CBS Catalyst in Asymmetric Ketone Reduction

| Substrate Class | Typical Enantioselectivity | Notes |

|---|---|---|

| Aryl-aliphatic ketones | Excellent (often >90% ee) | Broadly applicable to various substituted aromatic rings. |

| Di-aliphatic ketones | Moderate to Good | Can be challenging substrates; may require optimization. mdpi.com |

| α,β-Unsaturated ketones | Excellent | Selective 1,2-reduction to allylic alcohols. chem-station.com |

| Trifluoromethyl ketones | Good to Excellent | Often requires additives for optimal results. mdpi.com |

The enantioselectivity can be influenced by the specific substrate structure and reaction conditions.

Advanced Characterization Techniques for Catalytic Intermediates and Products

Spectroscopic Analysis (e.g., NMR, IR) for Structural Elucidation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for the structural elucidation of (s)-alpha,alpha-Diphenylmethylprolinol and its derivatives. These methods provide detailed information about the molecular framework, functional groups, and the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the distinct protons in its structure. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region (δ 7.2-7.6 ppm). The protons of the pyrrolidine (B122466) ring resonate at higher field, with the methine proton adjacent to the nitrogen and the diphenylmethyl group showing a specific chemical shift and coupling pattern. The hydroxyl and amine protons often appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. The carbons of the phenyl groups are observed in the aromatic region (δ 125-145 ppm). The quaternary carbon attached to the hydroxyl group and the two phenyl rings has a characteristic chemical shift. The carbons of the pyrrolidine ring appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of key functional groups. A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, often overlapping with the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. Bending vibrations for the aromatic rings are also present in the fingerprint region.

Table 1: Spectroscopic Data for this compound

| Technique | Key Observations |

|---|---|

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.6 ppm), Pyrrolidine protons (various shifts), OH/NH protons (broad singlets) |

| ¹³C NMR | Aromatic carbons (~125-145 ppm), Quaternary carbinol carbon, Pyrrolidine carbons |

| IR (cm⁻¹) | ~3100-3500 (O-H and N-H stretch), ~3000 (Aromatic C-H stretch), <3000 (Aliphatic C-H stretch) |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute stereochemistry of chiral centers. For this compound, single-crystal X-ray diffraction analysis provides unequivocal proof of its (S)-configuration at the C2 position of the pyrrolidine ring.

The crystallographic data reveals precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information is invaluable for understanding the steric and electronic properties of the catalyst, which in turn influence its behavior in asymmetric transformations. The crystal structure of derivatives of this compound can also provide insights into catalyst-substrate interactions and the mechanism of stereoselectivity.

The crystal structure of a derivative of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 741093. nih.gov This entry provides the detailed crystallographic parameters for the compound.

Table 2: Illustrative Crystallographic Data for a Diphenylprolinol Derivative

| Parameter | Value |

|---|---|

| CCDC Number | 741093 nih.gov |

| Empirical Formula | C₂₅H₂₈BNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.78 |

| b (Å) | 11.23 |

| c (Å) | 20.25 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is an essential technique for determining the enantiomeric purity of chiral compounds, including this compound and the products of reactions it catalyzes. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. For proline derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The separation is based on the differential interactions of the enantiomers with the chiral stationary phase, leading to different retention times. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol, is crucial for achieving optimal resolution.

Chiral Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, chiral GC can be a powerful tool for enantiomeric analysis. Cyclodextrin-based chiral stationary phases are commonly used in capillary GC columns. In some cases, derivatization of the analyte is necessary to improve its volatility and chromatographic behavior. For instance, in the analysis of products from reactions catalyzed by a diphenylprolinol silyl (B83357) ether, a Bodman Chiraldex Γ-TA column has been successfully used. amazonaws.com

The enantiomeric excess (ee) of a sample is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Example of Chiral GC Conditions for a Product Derived from a Diphenylprolinol-Catalyzed Reaction

| Parameter | Condition |

|---|---|

| Instrument | Shimadzu GC-MS QP2010 amazonaws.com |

| Column | Bodman Chiraldex Γ-TA (30 m x 0.25 mm) amazonaws.com |

| Oven Program | 40 °C, 10 °C/min gradient amazonaws.com |

| Pressure | 60 kPa amazonaws.com |

| Example Retention Times (min) | t_minor = 20.2, t_major = 20.7 amazonaws.com |

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. In the context of catalysis with this compound, electrospray ionization mass spectrometry (ESI-MS) is particularly valuable for monitoring reaction progress and identifying key catalytic intermediates.

By analyzing aliquots of a reaction mixture at different time points, ESI-MS can track the consumption of reactants and the formation of products, providing kinetic information about the transformation. More importantly, this technique allows for the detection of transient intermediates, such as catalyst-substrate adducts, which are often present at very low concentrations.

The identification of these intermediates is crucial for elucidating the reaction mechanism. By understanding the species involved in the catalytic cycle, researchers can gain insights into the factors that control the stereoselectivity of the reaction and potentially design more efficient and selective catalysts. Tandem mass spectrometry (MS/MS) can be used to further characterize the structure of these transient species by inducing fragmentation and analyzing the resulting daughter ions.

Table 4: Application of Mass Spectrometry in Monitoring Proline-Type Catalyzed Reactions

| Technique | Application | Information Gained |

|---|---|---|

| ESI-MS | Reaction Monitoring | Tracking of reactants, products, and intermediates over time. |

| ESI-MS/MS | Intermediate Identification | Structural characterization of transient catalyst-substrate adducts. |

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation (S)-α,α-Diphenylmethylprolinol Derivatives

The evolution of (S)-α,α-diphenylmethylprolinol-based catalysts has been significantly driven by the rational design of new derivatives. This approach moves beyond serendipitous discovery, employing computational and mechanistic understanding to create catalysts with enhanced activity, selectivity, and broader applicability. A primary focus has been the modification of the hydroxyl group, leading to the highly successful diarylprolinol silyl (B83357) ethers.

Key Developments in Derivative Design:

Enhanced Catalytic Activity: Silylation of the prolinol hydroxyl group to form derivatives like (S)-α,α-diphenyl(O-trimethylsilyl)prolinol has been shown to dramatically increase catalytic activity. This modification enhances the solubility of the catalyst in organic solvents and prevents the formation of off-cycle species, leading to faster reactions and lower required catalyst loadings.

Improved Stability and Recyclability: To address the hydrolytic sensitivity of silyl ethers, researchers have developed more robust alkyl ether derivatives. These derivatives are particularly suited for immobilization on solid supports, which is crucial for their use in sustainable chemical processes.

Computational Guidance: The rational design process is increasingly supported by computational modeling. nih.govnumberanalytics.com Density Functional Theory (DFT) and other computational methods are used to predict the transition states of reactions, providing insights into the sources of stereoselectivity. This knowledge allows for the in-silico design of new derivatives with modified steric and electronic properties to target specific transformations or improve performance. For instance, computational studies can help rationalize the stereochemical outcomes of complex cascade reactions, guiding the design of catalysts that favor a desired product.

Future efforts in this area will likely focus on creating even more sophisticated derivatives. This could involve fine-tuning the electronic properties of the aryl groups or modifying the pyrrolidine (B122466) ring to create a more tailored catalytic pocket, further enhancing control over reactivity and selectivity.

Exploration of Novel Reaction Classes and Substrate Types

A major thrust of current research is to broaden the synthetic utility of (S)-α,α-diphenylmethylprolinol catalysts by applying them to new types of reactions and challenging substrates. While initially recognized for their effectiveness in Michael additions and aldol (B89426) reactions, their scope is continually expanding.

Emerging Reaction Frontiers:

Asymmetric Cycloadditions: Diarylprolinol silyl ethers have emerged as powerful catalysts for a variety of asymmetric cycloaddition reactions, which are fundamental for constructing cyclic molecules. rsc.org This includes Diels-Alder, [3+2], and [4+2] cycloadditions, enabling the synthesis of complex polycyclic structures with high stereocontrol. rsc.org

Cascade Reactions: These catalysts are exceptionally well-suited for initiating cascade reactions, where multiple bond-forming events occur in a single operation. A notable example is the iminium-enamine cascade, which can generate highly functionalized chiral molecules like tetrahydropyrans and tetrahydrofurans in one pot.

Challenging Substrates: Researchers are actively pushing the boundaries of substrate scope. For instance, diarylprolinol silyl ethers have been successfully employed in the asymmetric Michael reaction of β,β-disubstituted α,β-unsaturated aldehydes, which are notoriously difficult substrates. nih.gov This allows for the construction of all-carbon quaternary stereocenters with high enantioselectivity. nih.gov The scope of nucleophiles has also been expanded to include reactants like malononitrile (B47326) and a wider variety of nitroalkanes. nih.govthieme-connect.com

The table below summarizes the expansion of reaction classes and substrates catalyzed by (S)-α,α-diphenylmethylprolinol derivatives.

| Reaction Class | Substrate Type | Product Feature | Enantioselectivity (ee) |

| Michael Addition | β,β-disubstituted α,β-unsaturated aldehydes & nitroalkanes | All-carbon quaternary stereocenter | Excellent |

| Diels-Alder Reaction | α,β-unsaturated aldehydes & dienes | exo-selective cycloadducts | Excellent |

| Cascade Reaction | α,β-unsaturated aldehydes & nucleophiles | Highly functionalized heterocycles | Up to 99% |

| Michael Addition | α,β-unsaturated aldehydes & malononitrile | Chiral α-cyano esters/amides precursors | Excellent |

Future research will likely uncover entirely new activation modes, enabling transformations that are currently beyond the reach of organocatalysis and leading to novel molecular architectures.

Integration with Flow Chemistry and Sustainable Methodologies

The principles of green chemistry are increasingly influencing catalyst design and application. A key trend is the integration of organocatalysis with continuous flow technology, which offers significant advantages in terms of efficiency, safety, and sustainability.

Sustainable Approaches:

Immobilization and Recycling: To facilitate catalyst reuse and simplify product purification, (S)-α,α-diphenylmethylprolinol derivatives are being immobilized on solid supports. nih.gov Robust alkyl ether derivatives have been attached to polymers like polystyrene-poly(ethylene glycol) (PS-PEG) resins. These immobilized catalysts can be used in packed-bed reactors for continuous production and are easily separated from the reaction mixture, allowing for their recovery and recycling over multiple runs. nih.govresearchgate.net

Continuous Flow Synthesis: Immobilized diphenylprolinol catalysts have been successfully implemented in continuous flow systems. nih.govresearchgate.net These systems allow for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic reactions. Flow reactions using these catalysts have demonstrated high productivity and excellent stereoselectivity over extended periods. For example, a flow system for a Michael reaction maintained high reactivity and enantioselectivity for over 60 hours. nih.gov

Aqueous and Green Solvents: Efforts are underway to adapt these catalytic systems to more environmentally benign solvents. The development of water-soluble diarylprolinol silyl ether salts represents a significant step in this direction. acs.org These catalysts function efficiently in pure water and can be recycled multiple times, combining the benefits of homogeneous catalysis with the ease of separation of heterogeneous systems. acs.org

The synergy between advanced catalyst design and process engineering is paving the way for more sustainable and industrially viable synthetic methods.

Applications in Complex Molecule Synthesis and Reaction Cascades

The ultimate test of a catalyst's utility is its ability to facilitate the synthesis of complex and valuable molecules, such as natural products and pharmaceuticals. (S)-α,α-Diphenylmethylprolinol and its derivatives are increasingly being used as key tools in the construction of intricate molecular architectures.

Building Molecular Complexity:

Domino Reactions: The catalyst's ability to mediate domino or cascade reactions is particularly powerful for rapidly building molecular complexity. For instance, a domino Michael/aldol reaction catalyzed by a diphenylprolinol silyl ether is a key step in the enantioselective total synthesis of estradiol (B170435) methyl ether, constructing the core bicyclic system in a single step with excellent stereocontrol. researchgate.net

Synthesis of Bioactive Compounds: These catalysts have been instrumental in the short and efficient synthesis of important chiral molecules. A notable example is the asymmetric synthesis of (S)-ethosuximide, a pharmaceutical used to treat epilepsy, where the key step is a diphenylprolinol silyl ether-catalyzed Michael addition to create the required quaternary carbon center. nih.gov

Multi-component Reactions: The development of multi-component asymmetric cascade reactions catalyzed by diarylprolinol derivatives allows for the assembly of complex products from simple starting materials in a single operation, offering high atom and step economy.

The table below highlights select applications of (S)-α,α-diphenylmethylprolinol derivatives in the synthesis of complex molecules.

| Catalyst Derivative | Reaction Type | Synthesized Molecule/Scaffold | Key Feature |

| Diphenylprolinol Silyl Ether | Michael Addition | (S)-Ethosuximide | Construction of a quaternary stereocenter |

| Diphenylprolinol Silyl Ether | Domino Michael/Aldol | Estradiol Methyl Ether core | Rapid assembly of a bicyclic system |

| Diphenylprolinol Silyl Ether | Iminium-Enamine Cascade | Functionalized Tetrahydropyrans | One-pot synthesis of complex heterocycles |

| Immobilized Diphenylprolinol Alkyl Ether | Domino Reaction | Fused cyclic systems | Application in continuous flow for complex scaffolds |

As the capabilities of these catalysts continue to be refined and expanded, their role in the total synthesis of increasingly complex and biologically significant natural products is set to grow, addressing some of the most challenging problems in modern organic synthesis.

Q & A

Q. What methodological considerations ensure inter-rater reliability in spectroscopic analysis involving this compound?

- Methodological Answer : Calibrate instruments using certified reference materials and standardize spectral interpretation protocols. Apply Krippendorff’s Alpha to quantify inter-rater agreement for peak assignments or integration. Values ≥0.80 indicate satisfactory reliability, but contextualize results with qualitative notes (e.g., peak overlap, baseline noise) to avoid misinterpretation .

Q. How can researchers address reproducibility challenges in catalytic applications of this compound?

- Methodological Answer : Document all experimental parameters (e.g., stirring rate, catalyst aging) in machine-readable formats. Share raw data and metadata via FAIR-compliant repositories to enable independent verification. Use systematic reviews (PRISMA guidelines) to synthesize disparate findings and identify consensus mechanisms .

Q. What strategies mitigate stereochemical conflicts in multi-step syntheses using this compound?

- Methodological Answer : Isolate and characterize intermediates at each step via LC-MS and 2D NMR. Employ kinetic profiling to detect epimerization or racemization. For divergent outcomes, conduct robustness screens (e.g., varying substrates, additives) to pinpoint instability triggers. Iterative refinement of reaction conditions is essential .

Data Management and Reliability

Q. How should researchers design data management plans (DMPs) for studies involving this compound?

- Methodological Answer : DMPs must specify data types (spectra, crystallographic files), storage formats (JCAMP-DX for NMR, CIF for XRD), and retention policies. Use version control systems (e.g., Git) to track procedural changes. Align with funder mandates (e.g., NIH, NSF) for open-access sharing while anonymizing proprietary details .

Q. What statistical measures validate internal consistency in catalytic performance datasets?

- Methodological Answer : Calculate Cronbach’s Alpha for multi-item metrics (e.g., enantioselectivity across substrates). Values >0.70 indicate acceptable consistency. Pair this with Bland-Altman plots to visualize bias between replicates. For skewed data, supplement with non-parametric tests (e.g., Spearman’s rank) .

Ethical and Collaborative Considerations

Q. How can open-data principles be reconciled with proprietary concerns in health-related research using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.